molecular formula C22H21NO2 B291224 N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide

N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide

Cat. No. B291224
M. Wt: 331.4 g/mol
InChI Key: MKBAAASRRUQBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide, also known as HDPP, is a synthetic compound that has attracted attention in the scientific community due to its potential applications in the field of medicine. HDPP belongs to the class of compounds known as amides, and its chemical formula is C24H21NO2. In

Scientific Research Applications

N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide has also been found to have potential as an anti-cancer agent. Studies have shown that N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide is not fully understood. However, studies have shown that N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that control inflammation and cell survival. N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide has been found to have anti-inflammatory, analgesic, and antipyretic effects. Studies have shown that N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide has also been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide has been found to have analgesic effects by inhibiting the activity of COX-2, which is involved in the production of prostaglandins that cause pain. N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide has also been found to have antipyretic effects by inhibiting the production of prostaglandins that cause fever.

Advantages and Limitations for Lab Experiments

N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been found to have low toxicity and is well-tolerated in animal studies. However, N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal studies. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide. One direction is to further explore its potential as an anti-cancer agent. Studies have shown that N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide inhibits the growth of cancer cells, but more research is needed to determine its effectiveness in vivo. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases. N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide has been found to have neuroprotective effects, but more research is needed to determine its effectiveness in vivo. Finally, future research could focus on improving the solubility and bioavailability of N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide to enhance its effectiveness in vivo.

Synthesis Methods

The synthesis of N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide involves the reaction of 4-hydroxy-2-methylbenzoic acid with thionyl chloride to form 4-chloro-2-methylbenzoic acid. This compound is then reacted with benzophenone in the presence of a base to form 4-(benzoyl)-2-methylbenzoic acid. Finally, the amide bond is formed by reacting 4-(benzoyl)-2-methylbenzoic acid with aniline in the presence of a coupling reagent. The yield of N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide obtained through this method is around 60%.

properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(4-hydroxy-2-methylphenyl)-3,3-diphenylpropanamide

InChI

InChI=1S/C22H21NO2/c1-16-14-19(24)12-13-21(16)23-22(25)15-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,20,24H,15H2,1H3,(H,23,25)

InChI Key

MKBAAASRRUQBNR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)O)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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